4-Ethoxy-2-methylbenzoyl chloride
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Overview
Description
4-Ethoxy-2-methylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an ethoxy group at the 4-position and a methyl group at the 2-position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxy-2-methylbenzoyl chloride can be synthesized through the acylation of 4-ethoxy-2-methylbenzoic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acylation reactions but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-methylbenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the acyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-ethoxy-2-methylbenzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents are used under anhydrous conditions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
4-Ethoxy-2-methylbenzoic acid: Formed from hydrolysis.
Scientific Research Applications
4-Ethoxy-2-methylbenzoyl chloride has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of amides, esters, and other derivatives.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, through acylation reactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those requiring specific acyl groups.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-ethoxy-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring its acyl group to the nucleophile and forming a new covalent bond. This reactivity is due to the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: The parent compound, which lacks the ethoxy and methyl substituents.
4-Methoxybenzoyl Chloride: Similar structure but with a methoxy group instead of an ethoxy group.
2-Methylbenzoyl Chloride: Similar structure but without the ethoxy group.
Uniqueness
4-Ethoxy-2-methylbenzoyl chloride is unique due to the presence of both the ethoxy and methyl groups on the benzene ring. These substituents can influence the compound’s reactivity and the properties of the products formed from its reactions. The ethoxy group, being an electron-donating group, can affect the electron density on the benzene ring and the carbonyl carbon, potentially altering the compound’s reactivity compared to unsubstituted benzoyl chloride or other derivatives.
Properties
IUPAC Name |
4-ethoxy-2-methylbenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-8-4-5-9(10(11)12)7(2)6-8/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQUXKQQLGENHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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